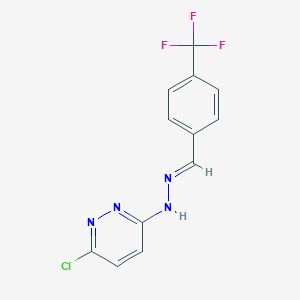
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a chemical compound that combines a trifluoromethyl-substituted benzaldehyde with a chlorinated pyridazinyl hydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6-chloro-3-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(Trifluoromethyl)benzaldehyde+6-Chloro-3-pyridazinylhydrazine→4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach can enhance the yield and purity of the product while reducing reaction times and solvent usage.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Halogen atoms in the pyridazinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorinated pyridazinyl moiety can interact with specific binding sites, modulating biological pathways.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
6-Chloro-3-pyridazinylhydrazine: Another precursor used in the synthesis.
4-Chloro-3-(trifluoromethyl)benzaldehyde: A structurally related compound with similar reactivity.
Uniqueness
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is unique due to the combination of the trifluoromethyl group and the chlorinated pyridazinyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
6-chloro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-5-6-11(20-18-10)19-17-7-8-1-3-9(4-2-8)12(14,15)16/h1-7H,(H,19,20)/b17-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFBLWQXNFNQX-REZTVBANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)
![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)
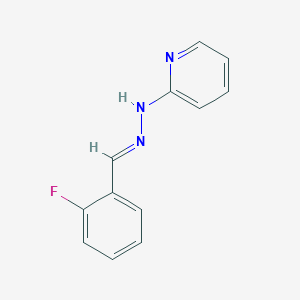
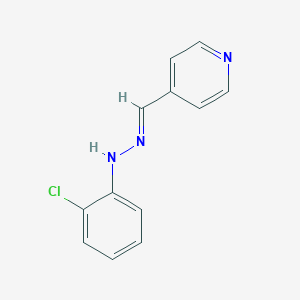
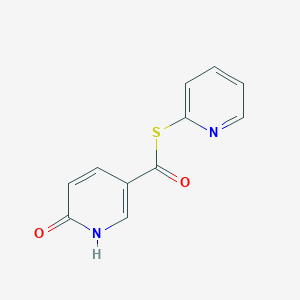
![4-(4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}phenyl)morpholine](/img/structure/B503451.png)
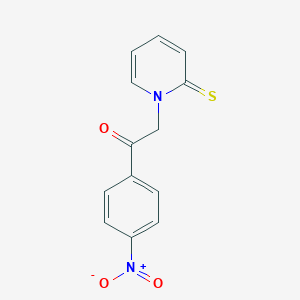
![3-[(4-Tert-butylbenzyl)sulfanyl]-6-chloropyridazine](/img/structure/B503454.png)
![2-{[(6-chloro-3-pyridazinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503455.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B503456.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B503457.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B503458.png)
![2-(4-chlorophenyl)-N-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)methyl]acetamide](/img/structure/B503461.png)
![N-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B503463.png)
